Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride
Description
Properties
IUPAC Name |
methyl 1-(4-aminobutyl)piperidine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.2ClH/c1-15-11(14)10-4-8-13(9-5-10)7-3-2-6-12;;/h10H,2-9,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBXIDKIOJVAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride typically involves the reaction of piperidine derivatives with aminobutyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of products depending on the nucleophile or electrophile used .
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of piperidine compounds, including methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride, exhibit antiviral properties. Notably, compounds with similar structures have shown effectiveness as inhibitors of viral enzymes, such as neuraminidase, crucial for the treatment of influenza and other viral infections.
Anticancer Potential
This compound has been explored for its potential anticancer activities. Studies have identified piperidine derivatives that can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in developing novel anticancer therapies .
Inhibition of Proteases
The compound has been investigated for its ability to inhibit proteases, particularly the main protease of coronaviruses (M pro). While initial studies indicated modest inhibitory activity, the structural characteristics of piperidines suggest potential for further optimization and development as antiviral agents targeting SARS-CoV-2 and other coronaviruses .
Synthesis Routes
This compound can be synthesized through various multicomponent reactions (MCRs), which are efficient methods for generating complex chemical libraries. The Ugi reaction is particularly notable for synthesizing diverse piperidine derivatives in a single step .
Reactivity in Chemical Transformations
The compound serves as a reactant in several chemical transformations, including C-2 arylation of piperidines through transition metal-catalyzed sp3 C-H activation. This reactivity enhances its utility in synthesizing various biologically active compounds .
Anti-inflammatory Properties
Emerging evidence suggests that piperidine derivatives can modulate inflammatory pathways, potentially offering therapeutic avenues for treating inflammatory diseases by inhibiting pro-inflammatory cytokines like TNFα.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride belongs to a class of piperidine carboxylates with modifications targeting specific pharmacophores. Below is a comparative analysis with structurally related compounds:
| Compound Name | Key Structural Differences | Physicochemical Properties | Applications/Research Findings |
|---|---|---|---|
| This compound (CAS: 1423024-09-2) | 4-aminobutyl chain at N1; methyl ester at C4; dihydrochloride salt | High solubility in polar solvents due to salt form; molecular weight inferred as ~300–350 g/mol | Used in CNS drug development; potential modulator of sigma or NMDA receptors |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS: 1286265-79-9) | Pyridin-4-yl methanone at N1; aminomethyl group at C4; dihydrochloride salt | Molecular weight: 292.2 g/mol; solid at room temperature; soluble in water | Research applications in kinase inhibition or GPCR modulation; no acute toxicity reported |
| Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate | 2-phenylethyl chain at N1; phenyl-propanoyl amide at C4; no salt form | Likely lower aqueous solubility due to lack of salt; higher lipophilicity | Suspected opioid or cannabinoid receptor ligand; limited public toxicity data |
| 1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidine-4-carboxylate | Benzothiazole sulfonamide at N1; carboxylate at C4 | Molecular weight: 458.54 g/mol; potential sulfonic acid derivative | Probable protease inhibitor; structural similarity to antiviral agents |
Key Observations:
Solubility and Salt Forms: The dihydrochloride salts (e.g., CAS: 1423024-09-2 and 1286265-79-9) exhibit superior aqueous solubility compared to non-salt analogues, facilitating in vitro assays.
Substituent Effects: The 4-aminobutyl chain in the target compound may enhance blood-brain barrier permeability compared to bulkier groups (e.g., 2-phenylethyl or benzothiazole). Methyl ester at C4 is a common bioisostere for carboxylic acids, improving metabolic stability.
Phenylethyl-substituted analogues (e.g., compounds) may carry regulatory risks due to structural similarity to controlled substances.
Biological Activity
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with an aminobutyl group and a carboxylate moiety. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
1. Anticancer Properties
Research indicates that compounds similar to methyl 1-(4-aminobutyl)piperidine-4-carboxylate exhibit significant anticancer activity. For instance, studies have shown that piperidine derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The following table summarizes key findings related to anticancer activity:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 1-(4-aminobutyl)piperidine-4-carboxylate | MCF-7 | 5.85 | |
| Benzamide derivatives | A549 | 3.0 | |
| Piperidine analogs | HCT116 | 0.63–1.32 |
The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
2. Anti-Cholinesterase Activity
Another area of interest is the anti-cholinesterase activity of similar piperidine derivatives. Inhibiting acetylcholinesterase (AChE) can be beneficial for treating neurodegenerative diseases such as Alzheimer's disease. The following data illustrates the potency of various compounds in inhibiting AChE:
| Compound | AChE Inhibition IC50 (nM) | Reference |
|---|---|---|
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | 13.62 ± 0.21 | |
| Methyl 1-(4-aminobutyl)piperidine-4-carboxylate | TBD |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as AChE, which is crucial for neurotransmission.
Case Study 1: Antitumor Efficacy
In a recent study focusing on piperidine derivatives, methyl 1-(4-aminobutyl)piperidine-4-carboxylate was evaluated for its antitumor efficacy against several cancer cell lines. The results indicated that it exhibited significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin, suggesting its potential as a lead compound for further development.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing cell viability.
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride?
- Methodology :
- Alkylation strategies : React piperidine-4-carboxylate derivatives with brominated alkylamines. For example, ethyl isonipecotate can be alkylated with 1-bromo-4-aminobutane in the presence of an organic base (e.g., LDA or NaH) to form intermediates, followed by ester hydrolysis and dihydrochloride salt formation .
- Condensation reactions : Use reductive amination or coupling reagents (e.g., EDC/HOAt) to introduce the aminobutyl side chain, as seen in analogous piperidine syntheses .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- Structural confirmation :
- NMR : ¹H and ¹³C NMR to verify the piperidine ring, ester group, and aminobutyl chain .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 354.0174 for related metabolites) .
- Purity assessment :
- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) and UV detection at 254 nm .
- Elemental analysis : Validate C, H, N, and Cl content to confirm stoichiometry .
Q. What safety precautions are necessary when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizers .
- Spill management : Neutralize acidic residues with sodium bicarbonate, and absorb spills with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., THF) improve alkylation efficiency, while toluene minimizes side reactions in coupling steps .
- Temperature control : Maintain reactions at –20°C to 0°C during LDA-mediated steps to prevent decomposition .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
Q. How to resolve contradictions in reported toxicity data?
- Methodology :
- Cross-referencing : Compare SDS from multiple sources (e.g., KISHIDA and ACETO) to identify discrepancies in hazard classifications .
- In vitro testing : Conduct acute toxicity assays (e.g., MTT assay on HEK293 cells) and compare with structurally similar compounds (e.g., piperidine derivatives in ) .
- Regulatory alignment : Consult NIST or PubChem for standardized toxicity profiles .
Q. What strategies are effective in analyzing by-products during synthesis?
- Methodology :
- LC-MS profiling : Use gradient elution (5–95% acetonitrile in 0.1% formic acid) to separate impurities. Identify by-products via fragmentation patterns .
- Isolation techniques : Preparative HPLC or centrifugal partition chromatography to isolate minor components for structural elucidation .
- Reaction monitoring : In-situ IR spectroscopy to track intermediate formation and optimize reaction times .
Q. How do structural modifications influence the compound’s biological activity?
- Methodology :
- Side-chain variations : Replace the 4-aminobutyl group with shorter/longer alkyl chains and assess receptor binding via radioligand assays (e.g., σ-receptor studies in ) .
- Ester vs. carboxylic acid : Hydrolyze the methyl ester to evaluate bioavailability changes using Caco-2 cell permeability assays .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., acetylcholinesterase) .
Notes on Data Contradictions
- Stability discrepancies : While some SDS report stability under ambient conditions (), others recommend refrigeration ( ). Validate via accelerated stability studies (40°C/75% RH for 6 months) .
- Ecotoxicity gaps : No ecotoxicity data are available in the evidence. Conduct Daphnia magna acute toxicity tests (OECD 202) to fill this gap .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
